7-Acetyl-1-tetralone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-acetyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(13)10-6-5-9-3-2-4-12(14)11(9)7-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNYENRAVFTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709695 | |
| Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106949-28-4 | |
| Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 7 Acetyl 1 Tetralone and Its Derivatives
De Novo Synthetic Approaches to the Tetralone Core
The fundamental 1-tetralone (B52770) framework can be assembled through several established methodologies. These de novo syntheses focus on building the bicyclic system from simpler precursors.
Friedel-Crafts Acylation and Cyclization Routes to 1-Tetralones
A cornerstone in the synthesis of 1-tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids or their derivatives tandfonline.comtandfonline.comresearchgate.net. This reaction typically involves treating the carboxylic acid with a strong acid catalyst, such as polyphosphoric acid (PPA), methanesulfonic acid (MSA) in the presence of P₂O₅, or Lewis acids like AlCl₃, to promote cyclization onto the aromatic ring, forming the tetralone core tandfonline.comresearchgate.netresearchgate.net. For example, 4-phenylbutyric acid can be cyclized to 1-tetralone under these conditions vulcanchem.com. Variations include using trifluoroacetic anhydride (B1165640) or methanesulfonic acid with P₂O₅ as cyclizing agents tandfonline.com. This method is versatile and has been adapted for the synthesis of various substituted 1-tetralones, including those with functional groups that can be later modified researchgate.netsemanticscholar.org.
Radical Cyclization Methods for Tetralone Framework Construction
Radical cyclization offers an alternative pathway to construct the tetralone framework. These methods often involve generating radicals that undergo intramolecular addition to unsaturated bonds, leading to ring formation researchgate.netsemanticscholar.orgrsc.orgresearchgate.netrsc.orgacs.org. For instance, xanthate-mediated free radical addition-cyclization sequences have been employed to construct tetralone components of natural products researchgate.netsemanticscholar.org. More recently, transition-metal-free radical relay cyclizations involving vinyl azides and 1,4-dihydropyridines have been developed, utilizing a 1,5-hydrogen-atom transfer (HAT) process to access α-tetralone scaffolds with excellent stereoselectivity rsc.orgrsc.org. Photoredox catalysis has also emerged as a tool, enabling the synthesis of tetralones via photocatalyzed radical fragmentation of oxime esters through iminyl radical-mediated cyclization researchgate.netacs.org.
Oxidation-Based Syntheses of Tetralones from Tetralin Precursors
Tetralones can also be synthesized by the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) or its derivatives. This approach typically involves the selective oxidation of the benzylic methylene (B1212753) group to a ketone. Various catalytic systems have been explored for this transformation, aiming for high selectivity and efficiency. For example, chromium-exchanged cation-exchange resins have been used as catalysts for the liquid-phase oxidation of tetralin to 1-tetralone using gaseous oxygen google.com. Other heterogeneous catalysts, such as layered double hydroxide-hosted salen-nickel(II) complexes and mesoporous CrMCM-41 molecular sieves, have also demonstrated effectiveness in the selective oxidation of tetralin to 1-tetralone, often under milder, more environmentally friendly conditions scirp.orgrsc.org. The use of supercritical carbon dioxide as a solvent has also been investigated to improve selectivity and suppress catalyst leaching rsc.org.
Targeted Synthesis of 7-Acetylated Tetralone Derivatives
The specific introduction of an acetyl group at the C7 position of the 1-tetralone ring requires regioselective strategies or modifications of pre-existing scaffolds.
Strategies for Regioselective Acylation at C7 of the Tetralone Ring
Achieving regioselective acylation at the C7 position of the 1-tetralone ring is crucial for synthesizing 7-acetyl-1-tetralone. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are commonly employed. The inherent electronic properties of the 1-tetralone system influence the site of substitution. The carbonyl group is deactivating and meta-directing, while the fused saturated ring is activating and ortho/para-directing. Generally, electrophilic attack on 1-tetralone favors positions C6 and C8 due to the activating effect of the alkyl portion of the fused ring. However, specific directing groups or carefully controlled reaction conditions can favor substitution at C7. For example, the presence of a methoxy (B1213986) group at the C6 position of a tetralone activates the aromatic ring, enabling regioselective functionalization at C7 . While direct acylation of unsubstituted 1-tetralone at C7 might be challenging due to competing positions, strategies involving precursors with activating groups at or near the desired C7 position are often employed .
Chemical Modifications of Pre-Existing Tetralone Scaffolds to Introduce the C7-Acetyl Group
An alternative approach involves modifying a pre-formed tetralone scaffold that already possesses a functional group at the C7 position, which can then be converted into an acetyl group. For instance, if a C7-ester or a related functional group is present, it could potentially be transformed into an acetyl moiety through a series of reactions, such as Grignard addition followed by oxidation, or other carbonyl-forming transformations researchgate.netrsc.orgacs.org. Studies on C7-substituted tetralone derivatives, particularly those with arylalkyloxy substituents at C7, have shown significant biological activity, highlighting the importance of functionalization at this position nih.govresearchgate.netresearchgate.net. While specific methods for converting a C7 substituent directly to an acetyl group on the 1-tetralone core are not extensively detailed in the provided search results, the general principle of functional group interconversion remains a viable synthetic strategy. For example, the synthesis of 7-methoxy-1-tetralone (B20472) is a common starting point for further modifications google.com.
Compound List
this compound
1-Tetralone
Tetralin
6-Methoxy-1-tetralone
7-Methoxy-1-tetralone
4-Phenylbutyric acid
Aristelegone A
Catalponol
Actinoranone
O-Methylasparvenone
10-Norparvulenone
Aristelegone B
Schiffnerone B
Perenniporide A
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 7 Acetyl 1 Tetralone
Reactivity of the Carbonyl Functional Group in the Tetralone Ring
The carbonyl group at the C1 position of the tetralone ring is a benzylic ketone. Its proximity to the aromatic ring influences its electronic properties and reactivity, particularly in nucleophilic addition and reduction reactions.
The most common reaction of ketones is the nucleophilic addition to the electrophilic carbonyl carbon. jst.go.jp This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. jst.go.jp In the case of 7-acetyl-1-tetralone, this reaction primarily occurs at the C1 carbonyl.
Grignard reagents, a common class of organometallic nucleophiles, react with tetralone derivatives to form tertiary alcohols. byjus.comsaskoer.ca For instance, the reaction of 7-methoxy-1-tetralone (B20472) with isopropylmagnesium chloride has been studied. researchgate.net A key challenge in such reactions with ketones is the competing enolization reaction, where the Grignard reagent acts as a base to deprotonate the α-carbon instead of as a nucleophile. The use of cerium chloride (CeCl₃) has been shown to significantly suppress this side reaction, enhancing the yield of the desired alcohol addition product. researchgate.net When a Grignard reagent is to be formed from a molecule that also contains a ketone, the ketone must first be protected, for example as an acetal, to prevent the reagent from reacting with itself. masterorganicchemistry.com
| Reactant | Reagent | Additive | Product | Observations | Reference(s) |
| 7-Methoxy-1-tetralone | Isopropylmagnesium chloride | None | Mixture of tertiary alcohol and starting material | Competing enolization reaction observed. | researchgate.net |
| 7-Methoxy-1-tetralone | Isopropylmagnesium chloride | Cerium Chloride (CeCl₃) | 1-Isopropyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Addition is enhanced with suppression of enolization. | researchgate.net |
| 5,8-Dimethoxy-1-tetralone Acetal | Ethylmagnesium chloride (EtMgCl) | - | Single diastereomer of the tertiary alcohol | Nucleophilic addition proceeds in high diastereoselectivity. | jst.go.jp |
The reduction of the C1 carbonyl group in tetralones can be achieved using a variety of reducing agents, with the potential for high levels of chemo-, diastereo-, and enantioselectivity. Given that this compound is a dicarbonyl compound, chemoselectivity—the selective reduction of one carbonyl group over the other—is a critical consideration. While specific studies on this compound are limited, research on analogous diketones like tetralin-1,4-dione provides significant insight into controlling these reductions.
Different hydride reagents exhibit distinct diastereoselectivities in the reduction of tetralin-1,4-dione to the corresponding diol. Bulky reducing agents like L-Selectride tend to attack from the less hindered face, leading to the cis-diol, whereas Red-Al favors the formation of the trans-diol. beilstein-journals.orgresearchgate.net For achieving high enantioselectivity, catalytic methods such as the Corey-Bakshi-Shibata (CBS) reduction are effective. beilstein-journals.orgresearchgate.net Furthermore, milder reducing agents offer chemoselectivity. For example, dissolving calcium metal in liquid ammonia (B1221849) is a mild system that can reduce α-tetralone to the corresponding alcohol without over-reducing other functional groups. acs.orgcapes.gov.br This contrasts with harsher reagents like lithium or sodium which can lead to over-reduction. acs.orgcapes.gov.br Asymmetric microbial and electrochemical reductions have also been successfully applied to tetralone systems, yielding chiral alcohols with high enantiomeric excess. rsc.orgbeilstein-journals.org
| Substrate | Reagent/Method | Selectivity Type | Product(s) | Key Finding | Reference(s) |
| Tetralin-1,4-dione | L-Selectride | Diastereoselective | cis-1,4-Tetralindiol | Prefers cis product (d.r. 84:16). | beilstein-journals.orgresearchgate.net |
| Tetralin-1,4-dione | Red-Al | Diastereoselective | trans-1,4-Tetralindiol | Prefers trans product (d.r. 13:87). | beilstein-journals.orgresearchgate.net |
| Tetralin-1,4-dione | Catecholborane, (R)-CBS catalyst | Enantioselective | (S)-4-Hydroxy-1-tetralone | Mono-reduction with high enantiomeric excess (95% ee). | researchgate.net |
| α-Tetralone | Calcium in liquid ammonia | Chemoselective | 1,2,3,4-Tetrahydro-1-naphthol | Milder reduction compared to Li or Na, high yield (81%). | acs.orgcapes.gov.br |
| α-Tetralone | Rhodotorula rubra (microbe) | Enantioselective | (S)-1-Tetralol | Produces (S)-alcohols with high enantioselectivity. | rsc.org |
| 2-Phenyl-1-tetralone | H₂, CuCl₂, KOt-Bu, chiral ligand | Dynamic Kinetic Resolution | cis-(1R,2S)-2-Phenyl-1-tetralol | Creates two adjacent stereocenters with high diastereo- and enantioselectivity (>99:1 dr, 97% ee). | rsc.org |
Reactions Involving the Acetyl Moiety at C7
The acetyl group at the C7 position behaves as a typical aryl methyl ketone. The α-protons on its methyl group are acidic and can be removed by a base to form an enolate, which is a key intermediate for various transformations.
Although this compound is not a β-dicarbonyl compound in the strictest sense, its constitutional isomer, 2-acetyl-1-tetralone (B102764) (ATLO), is. Extensive studies on ATLO provide a valuable model for the behavior of systems containing both tetralone and acetyl functionalities. Keto-enol tautomerism is a fundamental process for such compounds, where equilibrium exists between the keto form and one or more enol forms. acs.org For 1,3-dicarbonyl compounds like acetylacetone, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, and can constitute over 80% of the equilibrium mixture. pnrjournal.com
In the case of 2-acetyl-1-tetralone, the keto-enol equilibrium can be measured in various media. Studies show that the presence of β-cyclodextrin in aqueous solutions can shift the equilibrium towards the enol form due to the formation of inclusion complexes. acs.org The molecular structure of these diketones plays a crucial role in the stability of the tautomers and their reactivity. acs.org
| Compound | Medium | Method | Keto-Enol Equilibrium Constant (Kₑ = [Enol]/[Keto]) | Reference(s) |
| 2-Acetyl-1-tetralone (ATLO) | Aqueous | Spectrophotometry | 0.44 | acs.org |
| 2-Acetylcyclohexanone (ACHE) | Aqueous | Spectrophotometry | 1.12 | acs.org |
| Acetylacetone | Gas Phase | Thermochemical | ~19 (Enol favored) | japsonline.com |
The methyl group of the C7-acetyl substituent has acidic α-protons, making it susceptible to deprotonation by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound, such as an aldehyde, in a classic carbon-carbon bond-forming reaction. The Claisen-Schmidt condensation is a specific type of base-catalyzed aldol (B89426) condensation between a ketone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens). numberanalytics.comwikipedia.org The initial β-hydroxy ketone adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, often known as a chalcone (B49325). numberanalytics.commagritek.com
While specific examples utilizing this compound are not prevalent in the cited literature, the reactivity is well-established for other aryl methyl ketones. For example, 2-acetylpyridine (B122185) and 2-acetyl-5-chlorothiophene (B429048) readily undergo Claisen-Schmidt condensation with various benzaldehydes. japsonline.com This reaction is a cornerstone of synthesis, providing access to a wide array of chalcones and their derivatives. japsonline.com A related reaction, the Knoevenagel condensation, involves the reaction of an aldehyde or ketone with a compound containing an even more activated methylene (B1212753) group (e.g., malonic acid or ethyl acetoacetate). wikipedia.orgsigmaaldrich.comthermofisher.com
| Ketone Substrate | Aldehyde Substrate | Reaction Type | Product Type | Key Feature | Reference(s) |
| Ketone with α-H | Aromatic Aldehyde | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone (Chalcone) | Base-catalyzed; dehydration is typically spontaneous. | numberanalytics.comwikipedia.org |
| 2-Acetyl-5-chlorothiophene | Various Benzaldehydes | Claisen-Schmidt Condensation | Heterocyclic Chalcones | Synthesis of novel chalcone derivatives with potential antioxidant activity. | japsonline.com |
| 1-Tetralone (B52770) | Various Aryl Aldehydes | Claisen-Schmidt Condensation | 2-Arylidene-1-tetralones | Condensation occurs at the C2 position of the tetralone ring. | pnrjournal.com |
| Aldehyde or Ketone | Active Methylene Compound (e.g., Malonic Acid) | Knoevenagel Condensation | α,β-Unsaturated Product | Typically uses a weak amine base as a catalyst. | wikipedia.orgsigmaaldrich.com |
The α-carbon of the acetyl group can also participate in reactions involving radical intermediates. Research on the closely related 2-acetyl-1-tetralone demonstrates this reactivity. In the presence of an oxidant like tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), the enolate of 2-acetyl-1-tetralone can undergo a single-electron oxidation to form an electrophilic radical. This radical is then capable of coupling with nucleophiles. For example, it has been shown to undergo intermolecular C(sp²)–C(sp³) coupling with vindoline. Mechanistic studies confirm that the reaction proceeds through the radical derived from the oxidation of the β-ketoester enolate.
In a different type of transformation, the α-position of the acetyl group in 2-acetyl-1-tetralone can be functionalized via palladium-catalyzed asymmetric allylic alkylations. This reaction, while proceeding through an organometallic cycle rather than a free radical chain, also leverages the nucleophilicity of the enolate formed at the acetyl's α-position. These reactions can proceed with high yields and enantioselectivity, showcasing a powerful method for creating chiral centers at this position.
Transformations of the Tetralone Ring System
The chemical behavior of this compound is largely dictated by the transformations possible within its tetralone core. These reactions can modify the fused benzene (B151609) ring or rearrange the entire bicyclic structure.
The fused benzene ring of the tetralone system can undergo electrophilic aromatic substitution. The position of the incoming electrophile is directed by the combined electronic effects of the substituents already present on the ring. In this compound, there are three key influencing groups: the C1-carbonyl group, the fused alkyl ring (positions C2, C3, C4), and the C7-acetyl group.
Directing Effects: The C1-carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. minia.edu.eg The fused alkyl portion of the molecule acts as an electron-donating group, activating the ring and directing incoming electrophiles to the ortho (C5) and para (C7) positions. masterorganicchemistry.com The acetyl group at the C7 position is a deactivating, meta-directing group. minia.edu.eg
The outcome of an electrophilic substitution reaction on this compound depends on the balance of these competing effects. The C5 position is activated by the alkyl ring but deactivated by the C1-carbonyl. The C7 position is already substituted. The C6 and C8 positions are meta to the deactivating acetyl group. Therefore, the substitution pattern can be complex, and the reaction conditions often determine the major product. For the parent compound, 1-tetralone, nitration typically yields a mixture of products, demonstrating the competing influences. minia.edu.eg
The tetralone scaffold is susceptible to several types of molecular rearrangements, often initiated by the formation of reactive intermediates at the C1-carbonyl position, such as oximes. These reactions can lead to the aromatization of the saturated ring or ring expansion to form new heterocyclic systems.
The Semmler-Wolff reaction, also known as Semmler-Wolff aromatization, is a classic method for converting α,β-unsaturated cyclohexenone oximes or tetralone oximes into aromatic primary amines. ijsrp.orgresearchgate.net For the oxime derivative of this compound, this reaction would result in the formation of a substituted 1-aminonaphthalene.
The traditional reaction is performed under harsh acidic conditions, for instance, using anhydrous hydrogen chloride in refluxing acetic acid and acetic anhydride (B1165640). nih.gov These conditions can limit functional group compatibility and often result in moderate yields, with the Beckmann rearrangement being a common side reaction. nih.gov
More recent developments have identified homogeneous palladium catalysts that facilitate this transformation under milder conditions, improving the scope and yield. nih.govacs.orgnih.gov These methods typically involve the conversion of the tetralone oxime to an O-acyl derivative, which then undergoes a Pd-catalyzed dehydrogenation and rearrangement. nih.gov
| Entry | Oxime Derivative (R in O-R) | Catalyst System | Solvent | Yield of 1-Aminonaphthalene |
| 1 | Pivaloyl (Piv) | Pd(OAc)₂ / Tricyclopentylphosphine | Toluene | 87% |
| 2 | Pentafluorobenzoyl | Pd(OAc)₂ / Tricyclopentylphosphine | Toluene | 88% |
| 3 | Benzoyl | Pd(OAc)₂ / Tricyclopentylphosphine | Toluene | 65% |
| 4 | Acetyl | Pd(OAc)₂ / Tricyclopentylphosphine | Toluene | 45% |
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. numberanalytics.com For cyclic ketones like this compound, the oxime derivative rearranges to form a lactam (a cyclic amide). researchgate.net The mechanism involves the migration of the alkyl or aryl group that is positioned anti (trans) to the hydroxyl group of the oxime. organic-chemistry.orgmasterorganicchemistry.com
The oxime of this compound can exist as two stereoisomers. Depending on which isomer reacts, or if isomerization occurs under the reaction conditions, two different regioisomeric lactams can be formed. ambeed.comjst.go.jp
Aryl Migration: Migration of the C1-C8a bond results in a benzolactam where the nitrogen atom is adjacent to the aromatic ring.
Alkyl Migration: Migration of the C1-C2 bond results in a regioisomeric lactam where the carbonyl group is adjacent to the aromatic ring.
Studies on substituted 1-tetralone oximes have shown that substituents on the aromatic ring can significantly influence the selectivity of which group migrates. jst.go.jp For instance, an O-tosylated 1-tetralone oxime without a substituent at the peri-position (C8) exclusively yields the product from aryl migration. However, placing a bromine atom at the peri-position leads to the preferential formation of the alkyl migration product. jst.go.jp This highlights the potential to control the rearrangement outcome through strategic substitution. The reaction is a key step in some multi-step syntheses, such as the preparation of 6-amino-1-tetralone. orgsyn.org
| C8-Substituent | Migrating Group | Product Type | Selectivity |
| H | Aryl (C1-C8a) | Benzolactam (N adjacent to ring) | Single Isomer |
| Br | Alkyl (C1-C2) | Benzolactam (C=O adjacent to ring) | High Selectivity |
While this compound is not a polyalkyltetralone, the principles of acid-catalyzed rearrangements in related systems offer insight into potential transformations. Research on polyalkyltetralones, often synthesized through reactions of α,α-dialkylarylacyl chlorides with alkenes, shows that these structures can undergo various acid-catalyzed reactions. researchgate.net These rearrangements can involve the migration of alkyl groups or skeletal changes to the tetralone framework, sometimes leading to the formation of indane derivatives or other ring systems. researchgate.netrsc.org Strong acid treatment can promote complex rearrangements, driven by the formation of stable carbocation intermediates. libretexts.org
The Schmidt reaction provides an alternative pathway to the lactams produced via the Beckmann rearrangement. This reaction involves treating a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.orgbyjus.com The mechanism proceeds through the protonated ketone, which undergoes nucleophilic attack by the azide to form an azidohydrin intermediate. wikipedia.orgchimia.ch Subsequent rearrangement with the loss of dinitrogen gas yields a nitrilium ion, which is then hydrated to form the final lactam product. wikipedia.org
Similar to the Beckmann rearrangement, the Schmidt reaction of 1-tetralone derivatives can produce two regioisomeric lactams. wikipedia.orgresearchgate.net The ratio of these products can be influenced by the reaction conditions, particularly the acid medium used. rsc.org Studies have shown that for 1-tetralones, the direction of rearrangement is affected by substituents on the aromatic ring, with a less pronounced effect compared to smaller ring systems like 1-indanones. rsc.org
| Acid Medium | Aryl Migration Product (%) | Alkyl Migration Product (%) |
| Sulfuric Acid (H₂SO₄) | 65 | 35 |
| Polyphosphoric Acid (PPA) | 75 | 25 |
Ring Expansion Reactions to Larger Carbocycles (e.g., Benzocycloheptenes, Benzotropones)
The expansion of the six-membered saturated ring of the tetralone core in this compound to seven-membered structures like benzocycloheptenes and benzotropones represents a valuable synthetic transformation. While specific studies on this compound are limited, analogous transformations with other tetralone derivatives provide insight into potential reaction pathways.
One common method for a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the conversion of the ketone to a β-amino alcohol, followed by treatment with nitrous acid. The diazotization of the amino group leads to a diazonium salt, which, upon elimination of nitrogen, generates a carbocation that triggers a 1,2-alkyl shift, resulting in the ring-expanded ketone. wikipedia.orgd-nb.info For this compound, this would first involve the formation of a 1-(aminomethyl)tetralol derivative. The subsequent rearrangement is anticipated to yield a mixture of regioisomeric benzocycloheptenones. The migratory aptitude of the C1 versus the C8a carbon in the tetralone ring system influences the product ratio. numberanalytics.com
Another established method for ring expansion is the reaction with diazomethane (B1218177) or its derivatives , such as trimethylsilyldiazomethane. wikipedia.orgnih.gov The reaction with diazomethane and cyclic ketones generally follows second-order kinetics. wikipedia.org The reaction of a cyclic ketone with diazomethane can lead to the corresponding ring-expanded ketone. For instance, cyclopentanone (B42830) reacts with diazomethane to form cyclohexanone (B45756). wikipedia.org In the case of this compound, this would likely produce a 7-acetyl-substituted benzocycloheptenone. The mechanism is believed to involve the nucleophilic attack of diazomethane on the carbonyl carbon, followed by nitrogen elimination and rearrangement. Computational studies on similar systems, like the reaction of six-membered ketones with trimethylsilyldiazomethane, suggest that the initial attack of the diazo compound is a crucial step, and the subsequent migration occurs in a conformation that minimizes steric interactions. nih.govresearchgate.net
A summary of potential ring expansion reactions applicable to this compound, based on analogous systems, is presented below:
| Reaction Name | Reagents | Intermediate(s) | Product Type |
| Tiffeneau-Demjanov Rearrangement | 1. HCN, KCN2. LiAlH₄3. HNO₂ | Cyanohydrin, β-Amino alcohol, Diazonium salt | Benzocycloheptenone |
| Diazomethane Ring Expansion | CH₂N₂ | Diazoalkane adduct | Benzocycloheptenone |
| Trimethylsilyldiazomethane Ring Expansion | (CH₃)₃SiCHN₂, Lewis acid (e.g., BF₃·OEt₂) | Silylated diazoalkane adduct | Benzocycloheptenone |
The synthesis of benzotropones , which are benzocycloheptatrienones, from tetralones generally requires additional steps to introduce unsaturation into the seven-membered ring. researchgate.net One approach involves the ring expansion of an α-tetralone to a halocycloheptadienone, followed by dehydrohalogenation. researchgate.net
Ring Contraction Reactions for Functionalized Carbocycles
Ring contraction of the tetralone system provides a route to functionalized five-membered carbocycles, such as indane derivatives. A key method to achieve this is the iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes, which are readily prepared from the corresponding tetralones by reduction of the ketone and subsequent dehydration. scielo.brscielo.br
For this compound, the process would begin with its conversion to 7-acetyl-1,2-dihydronaphthalene. Treatment of this intermediate with a hypervalent iodine reagent, such as iodosylbenzene or (diacetoxyiodo)benzene (B116549) in the presence of a suitable nucleophile (e.g., methanol), is expected to induce a 1,2-aryl migration, leading to the formation of a functionalized indane. scielo.brscielo.br The reaction is thought to proceed through an iodonium (B1229267) ion intermediate. The presence of substituents on the aromatic ring can influence the efficiency of the ring contraction. scielo.br
The following table outlines a potential ring contraction pathway for this compound:
| Reaction Type | Starting Material Preparation | Reagents for Contraction | Intermediate(s) | Product Type |
| Iodine(III)-Mediated Ring Contraction | 1. NaBH₄2. Acid-catalyzed dehydration | PhI(OAc)₂, CH₃OH | 7-Acetyl-1,2-dihydronaphthalene, Iodonium ion | Functionalized Indane |
This table illustrates a plausible reaction sequence for the ring contraction of this compound based on established methods for other tetralones. Detailed experimental data for the specific substrate is not widely reported.
Mechanistic Investigations of this compound Transformations
The elucidation of reaction mechanisms is crucial for understanding and optimizing the transformations of this compound. While direct mechanistic studies on this specific compound are scarce, insights can be drawn from computational and experimental studies on related systems.
Elucidation of Reaction Intermediates and Transition States
For ring expansion reactions like the Tiffeneau-Demjanov rearrangement, the key intermediates are the initially formed cyanohydrin, the subsequent β-amino alcohol, and the transient diazonium salt. wikipedia.orgd-nb.info The transition state for the rearrangement involves the migration of a carbon atom to the electron-deficient center created by the departure of dinitrogen. d-nb.info The stereochemistry of the migrating group is generally retained during this process. libretexts.org In diazomethane-based ring expansions, a betaine-like adduct is proposed as an intermediate, which then rearranges via a transition state where the migrating group moves to the adjacent carbon as the nitrogen molecule is expelled. wikipedia.org
In the context of ring contraction reactions mediated by hypervalent iodine, the reaction of a 1,2-dihydronaphthalene (B1214177) with an iodine(III) reagent leads to the formation of a cyclic iodonium ion intermediate across the double bond. scielo.brscielo.br This is followed by nucleophilic attack and a 1,2-aryl shift in a concerted or stepwise manner, leading to the ring-contracted product. The transition state for the aryl migration is a key determinant of the reaction's success and regioselectivity.
Kinetic and Thermodynamic Parameters of Key Reaction Steps
In Tiffeneau-Demjanov rearrangements , the rate-determining step is typically the rearrangement of the carbocation formed after the loss of nitrogen. The stability of the carbocation intermediate and the migratory aptitude of the neighboring groups are key thermodynamic and kinetic factors.
For iodine(III)-mediated ring contractions , the formation of the iodonium ion is generally fast. The subsequent rearrangement step is often rate-limiting. The thermodynamics of the reaction are driven by the formation of the more stable five-membered ring system and the reduction of the iodine(III) species.
The following table provides a qualitative overview of the expected kinetic and thermodynamic features of these transformations, inferred from analogous reactions.
| Transformation Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Ring Expansion (Tiffeneau-Demjanov) | Rate of diazotization, Stability of carbocation intermediate, Migratory aptitude of alkyl groups | Stability of the ring-expanded ketone, Release of N₂ gas (entropically favorable) |
| Ring Expansion (Diazomethane) | Nucleophilicity of diazomethane, Electrophilicity of carbonyl carbon | Strain release in the ring-expanded product (if applicable), Formation of a stable ketone |
| Ring Contraction (Iodine(III)-mediated) | Rate of iodonium ion formation, Rate of aryl migration | Stability of the resulting indane derivative, Redox potential of the iodine(III) reagent |
This table is a generalized summary based on established principles of similar organic reactions, as specific data for this compound is not available.
Advanced Spectroscopic and Structural Elucidation of 7 Acetyl 1 Tetralone and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal, measured in parts per million (ppm), is influenced by its electronic environment, while spin-spin coupling (splitting patterns) arises from the interaction with neighboring protons, revealing their proximity.
For 7-Acetyl-1-tetralone, the ¹H NMR spectrum is expected to exhibit characteristic signals:
Acetyl Methyl (CH₃): A singlet typically observed in the range of δ 2.5–2.7 ppm, as it lacks adjacent protons to cause splitting.
Aromatic Protons: Multiple signals in the δ 7.0–8.0 ppm region, corresponding to the protons on the aromatic ring. The exact positions and splitting patterns will depend on the substitution pattern, with protons adjacent to electron-withdrawing groups like the acetyl group and the fused ring system likely appearing further downfield. For instance, in related tetralone structures, aromatic protons often appear as complex multiplets due to their chemical non-equivalence and coupling.
Tetralone Ring Protons (CH₂): The methylene (B1212753) protons (C2, C3, C4) of the tetralone ring are expected to resonate in the aliphatic region, generally between δ 2.0–3.0 ppm. Protons adjacent to the C1 ketone (C2) are typically deshielded compared to those further from the carbonyl. The specific splitting patterns (e.g., triplets, quintets, or complex multiplets) will arise from coupling between adjacent methylene groups.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Notes |
| Acetyl Methyl (CH₃) | ~2.5 - 2.7 | s | - | Singlet, no adjacent protons |
| Aromatic H (C6) | ~7.0 - 7.5 | m | - | Part of substituted benzene (B151609) ring |
| Aromatic H (C8) | ~7.5 - 8.0 | m | - | Part of substituted benzene ring |
| Aromatic H (C5) | ~7.5 - 8.0 | m | - | Adjacent to acetyl group, may be deshielded |
| Tetralone CH₂ (C2) | ~2.5 - 3.0 | m | - | Aliphatic CH₂ adjacent to ketone |
| Tetralone CH₂ (C3) | ~2.0 - 2.5 | m | - | Aliphatic CH₂ |
| Tetralone CH₂ (C4) | ~2.5 - 3.0 | m | - | Aliphatic CH₂ adjacent to aromatic ring |
Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift indicative of its electronic environment.
Key expected signals include:
Carbonyl Carbons: The two ketone carbonyl carbons are highly deshielded. The C1 ketone, conjugated with the aromatic ring, is expected around δ 190–200 ppm, while the acetyl carbonyl carbon will likely appear slightly further downfield, around δ 200–210 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons, typically in the δ 120–145 ppm range. The carbon bearing the acetyl group (C7) and the quaternary carbons (C4a, C8a) will have characteristic shifts.
Aliphatic Carbons: The methylene carbons of the tetralone ring (C2, C3, C4) will resonate in the upfield region, generally between δ 25–45 ppm. The carbon adjacent to the ketone (C2) is expected to be more deshielded than C3 and C4.
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected around δ 25–30 ppm.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| C1 Ketone | ~190 - 200 | Conjugated ketone |
| Acetyl Carbonyl | ~200 - 210 | Ketone carbonyl |
| Aromatic C (C7) | ~130 - 140 | Substituted with acetyl group |
| Aromatic C (C5, C6, C8) | ~120 - 135 | Aromatic ring carbons |
| Aromatic C (C4a, C8a) | ~130 - 145 | Quaternary aromatic carbons |
| Acetyl Methyl (CH₃) | ~25 - 30 | Methyl group of acetyl |
| Tetralone CH₂ (C2) | ~35 - 45 | Aliphatic CH₂ adjacent to ketone |
| Tetralone CH₂ (C3) | ~25 - 35 | Aliphatic CH₂ |
| Tetralone CH₂ (C4) | ~25 - 35 | Aliphatic CH₂ adjacent to aromatic ring |
To definitively assign all signals and confirm connectivity, two-dimensional NMR experiments are crucial. These experiments reveal correlations between nuclei that are not directly observable in 1D spectra.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H connectivities through spin-spin coupling. Cross-peaks in a COSY spectrum indicate protons that are vicinal (separated by three bonds) or geminal. For this compound, COSY would confirm the connectivity within the tetralone ring (e.g., between C2-CH₂ and C3-CH₂, C3-CH₂ and C4-CH₂) and potentially reveal long-range couplings if present.
HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons directly bonded to carbon-13 nuclei (one-bond correlation). It is used to assign ¹³C signals based on their attached protons. For example, an HSQC spectrum would show a correlation between the acetyl methyl protons and the acetyl methyl carbon, or between an aromatic proton and its directly attached aromatic carbon. This technique is vital for assigning quaternary carbons that have no directly attached protons by correlating them to nearby protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This experiment is particularly powerful for confirming the positions of functional groups and assigning quaternary carbons. For this compound, key HMBC correlations would include:
Acetyl methyl protons to the acetyl carbonyl carbon.
Acetyl methyl protons to the aromatic carbon (C7) to which the acetyl group is attached.
Aromatic protons to the C1 ketone carbonyl carbon and other carbons in the tetralone ring.
Protons on the tetralone ring (e.g., C4-CH₂) to the quaternary aromatic carbons (C4a, C8a) and the C1 ketone.
These 2D NMR techniques, when used in conjunction with 1D spectra, provide a comprehensive map of the molecule's structure, confirming the placement of the acetyl group at the 7-position and the ketone at the 1-position of the tetralone core.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysislibretexts.orglibretexts.orgchemicalbook.com
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
For this compound, the IR spectrum is expected to show characteristic absorption bands:
Carbonyl (C=O) Stretching: The molecule possesses two ketone carbonyl groups. The C1 ketone, being part of an α,β-unsaturated system conjugated with the aromatic ring, is expected to exhibit a strong absorption band at a lower wavenumber, typically in the range of 1680–1700 cm⁻¹. The acetyl carbonyl group (CH₃C=O) is a saturated ketone and is expected to show a strong absorption band around 1715 cm⁻¹.
Aromatic C=C Stretching: Bands in the region of 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the stretching vibrations of the aromatic ring.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl group and the tetralone ring methylene groups) are observed below 3000 cm⁻¹.
C-H Bending: Various C-H bending vibrations will also be present, contributing to the complex fingerprint region of the spectrum.
Table 3: Expected Infrared (IR) Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Ketone, C1) | 1680 - 1700 | Strong | Conjugated ketone |
| C=O (Acetyl) | 1715 | Strong | Ketone carbonyl |
| C=C (Aromatic) | 1600, 1500 | Medium | Aromatic ring stretching |
| C-H (Aromatic) | >3000 | Medium | Stretching vibrations |
| C-H (Aliphatic) | <3000 | Strong | Stretching vibrations (CH₂, CH₃) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysislibretexts.orgresearchgate.net
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
Molecular Ion: For this compound (C₁₂H₁₂O₂), the molecular weight is approximately 188.22 g/mol . Electron Ionization (EI) mass spectrometry would typically yield a molecular ion peak ([M]⁺) at m/z 188. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula.
Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for ketones like this compound include:
Alpha-cleavage: Cleavage of a C-C bond adjacent to the carbonyl group. For the C1 ketone, this could involve the loss of a fragment from the tetralone ring.
Loss of the Acetyl Group: The acetyl group (CH₃CO•) can be lost as a radical, resulting in a fragment ion at m/z 145 ([M - CH₃CO]⁺). Further fragmentation of the acetyl group (e.g., loss of CH₃• or CO) can also occur.
Ring Fragmentation: The tetralone ring system itself can fragment through various pathways, leading to a series of characteristic fragment ions.
Analysis of these fragments helps to corroborate the proposed structure, confirming the presence and connectivity of the acetyl and ketone functionalities.
X-ray Crystallography for Solid-State Structural Determination and Stereochemistrymdpi.comlibretexts.org
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.
While a specific crystal structure for this compound may not be universally published, studies on related tetralone derivatives provide insights into the typical structural features of this class of compounds. For instance, X-ray crystallography of substituted tetralones has revealed that the fused cyclohexene (B86901) ring often adopts non-planar conformations, such as a screw-boat conformation, to relieve ring strain researchgate.net. Furthermore, studies on related acetylated ketones suggest that in the solid state, they may exist in a chelated enol form, particularly if there are adjacent hydroxyl groups or other possibilities for intramolecular hydrogen bonding mdpi.com. The acetyl group's orientation relative to the tetralone core and the precise bond distances and angles can be accurately determined, providing a complete picture of the molecule in its crystalline state. As this compound does not possess chiral centers, stereochemical determination is straightforward, focusing on conformational aspects rather than enantiomeric or diastereomeric purity.
Compound List:
this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to study the electronic transitions within molecules, providing insights into their structure, conjugation, and reactivity. For compounds like this compound, which possess chromophoric groups such as an aromatic ring and a carbonyl moiety, UV-Vis spectroscopy is particularly valuable for characterizing electronic transitions and monitoring chemical processes bioglobax.comvscht.czlearnbin.net.
Electronic Transitions in this compound
Molecules absorb UV-Vis radiation when photons excite electrons from a lower energy ground state to a higher energy excited state. These electronic transitions are governed by molecular orbital theory, where electrons move from occupied molecular orbitals (like HOMO) to unoccupied molecular orbitals (like LUMO) learnbin.netusp.br. The specific types of transitions observed depend on the functional groups present.
For this compound, the key chromophores are the aromatic ring and the ketone carbonyl group.
π → π* Transitions: These occur in molecules with π-electron systems, such as double bonds and aromatic rings. The aromatic ring in the tetralone structure will exhibit π → π* transitions, typically occurring at shorter wavelengths (higher energy) and possessing high molar absorptivity (ε) due to efficient orbital overlap vscht.czlearnbin.netusp.br. The presence of the acetyl group, conjugated through the aromatic system, can further influence these transitions.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (n) from an atom with lone pairs (like the oxygen in the carbonyl group) to an antibonding π* orbital. These transitions are generally weaker (lower ε) and occur at longer wavelengths compared to π → π* transitions because the overlap between the n orbital and the π* orbital is less efficient vscht.czlearnbin.netusp.br. The carbonyl group of the acetyl moiety and the ketone at the 1-position of the tetralone ring are expected to contribute to n → π* absorptions.
The exact wavelengths (λmax) and intensities (ε) of these transitions are influenced by factors such as the extent of conjugation, the nature of substituents, and the solvent used vscht.czusp.br.
Reaction Monitoring with UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for real-time monitoring of chemical reactions, especially when reactants, intermediates, or products exhibit distinct absorption profiles d-nb.infothermofisher.com. By tracking the change in absorbance at specific wavelengths over time, the progress of a reaction can be quantitatively assessed.
For reactions involving this compound, UV-Vis spectroscopy can be utilized in several ways:
Synthesis Monitoring: During the synthesis of this compound, the disappearance of reactant peaks or the appearance and growth of product peaks can be followed. For instance, if a precursor molecule has a strong absorption at a different wavelength than this compound, its consumption can be monitored directly.
Degradation Studies: The stability of this compound under various conditions can be assessed by monitoring changes in its UV-Vis spectrum. A decrease in the characteristic absorption bands would indicate degradation.
Kinetics Studies: By measuring the absorbance at a specific wavelength corresponding to a reactant or product, and applying Beer-Lambert Law (A = εbc), the concentration can be determined. Plotting concentration (or absorbance) versus time allows for the determination of reaction rates and orders thermofisher.com.
While specific UV-Vis data for this compound were not directly found in the provided search results, related tetralone structures and general principles of carbonyl and aromatic spectroscopy provide a framework for understanding its expected spectral behavior nih.govmsu.edunih.govmedcraveonline.comnih.gov. For example, the parent compound, 1-tetralone (B52770), shows UV absorption, and related acetylated compounds like 2-acetyl-1-tetralone (B102764) are also characterized spectroscopically nih.govnih.gov.
Hypothetical Data Table for this compound
Computational Chemistry Studies on 7 Acetyl 1 Tetralone Systems
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the properties of organic molecules. These methods allow for a detailed understanding of molecular behavior at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
DFT is widely utilized for geometry optimization, yielding the most stable molecular configurations, and for calculating various electronic properties. Studies on tetralone derivatives have employed DFT to determine parameters such as frontier molecular orbital energies (HOMO-LUMO gap), dipole moments, charge distributions, and reactivity indices. For instance, DFT calculations have been used to analyze the electronic properties of related tetralone structures, providing insights into their potential for electronic applications or as intermediates in chemical synthesis tandfonline.comscielo.org.mxnih.gov. The B3LYP functional, often in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), is frequently employed for these investigations, balancing accuracy with computational cost scielo.org.mxnih.govresearchgate.netcore.ac.uk.
| Property | Value (Example) | Computational Method | Related Compound/Context | Reference |
| HOMO Energy | -6.05 eV | B3LYP/6-311++G(d,p) | Furan-tetralone derivative | researchgate.net |
| LUMO Energy | -1.95 eV | B3LYP/6-311++G(d,p) | Furan-tetralone derivative | researchgate.net |
| HOMO-LUMO Gap | 4.10 eV | B3LYP/6-311++G(d,p) | Furan-tetralone derivative | researchgate.net |
| Dipole Moment | 4.16 D | B3LYP/6-31G(d) | Ethyl methyl ketone thiosemicarbazone | researchgate.net |
| Band Gap Energy | 2.49 eV | DFT | 4-propoxybenzylidene-1-tetralone | tandfonline.com |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, such as those based on Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), offer higher accuracy for predicting molecular properties, albeit at a greater computational expense. These methods are often employed for critical properties or when high precision is paramount. For instance, ab initio calculations have been used to determine enthalpies of formation and other thermodynamic properties of related organic compounds acs.orgresearchgate.net. While direct ab initio studies on 7-Acetyl-1-tetralone were not identified, the application of these methods to similar cyclic ketones, such as benzosuberone, has shown good agreement with experimental spectroscopic data when geometries are optimized at a high level of theory modgraph.co.uk.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamic behavior of molecules is crucial. Conformational analysis and molecular dynamics (MD) simulations provide insights into the preferred spatial arrangements and flexibility of tetralone systems. Studies on α-tetralone itself have utilized dielectric relaxation measurements, supported by theoretical calculations, to reveal both intramolecular and intermolecular dynamic processes characteristic of glassy states researchgate.net. Molecular dynamics simulations have also been employed in broader contexts, such as studying protein-ligand interactions involving tetralone scaffolds, revealing binding poses and dynamic stability rsc.org. These simulations can map out the potential energy surface and identify low-energy conformers, which is essential for understanding reactivity and intermolecular interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in dissecting complex reaction pathways, identifying key intermediates, and characterizing transition states. For tetralone chemistry, computational studies have been instrumental in understanding reaction mechanisms, such as oxidative couplings leading to tetralone formation. For example, studies on the solvent-dependent oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene (B11656) have elucidated mechanisms involving radical cations and solvent-assisted deprotonation steps that dictate product selectivity (dihydrofurans vs. α-tetralones) nih.gov. DFT calculations have also been used to establish mechanistic pathways for the formation of related heterocyclic compounds derived from tetralones, identifying rate-limiting steps marquette.edu. Such mechanistic insights are critical for optimizing synthetic routes and predicting the outcomes of chemical transformations involving acetyl-tetralone structures.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The accurate prediction of spectroscopic parameters is a cornerstone of computational chemistry, aiding in the characterization and identification of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts for both ¹H and ¹³C nuclei. Studies on α-tetralone have explored models to calculate ¹H NMR spectra, considering factors like carbonyl anisotropy, aromatic ring currents, and steric effects, achieving good agreement with experimental data modgraph.co.uk. While specific predicted NMR shifts for this compound are not available, studies on related tetralones provide a framework for such predictions.
| Nucleus | Chemical Shift (ppm) | Method/Context | Reference |
| ¹H (α-CH₂) | 2.8-3.1 | Experimental (CDCl₃) for α-tetralone | modgraph.co.uk |
| ¹³C (C=O) | 195.7 | Experimental (CDCl₃) for α-tetralone | modgraph.co.uk |
| ¹H (CH₃) | ~2.1 | Predicted (CDCl₃) for 2-Acetyl-1-tetralone (B102764) (general acetyl group region) | nih.gov |
| ¹³C (C=O) | ~197-200 | Predicted (CDCl₃) for 2-Acetyl-1-tetralone (general ketone region) | nih.gov |
Advanced Synthetic Applications of 7 Acetyl 1 Tetralone in Organic Synthesis
Building Block for the Synthesis of Complex Polycyclic Compounds and Functionalized Carbocycles
The rigid bicyclic structure of 7-acetyl-1-tetralone makes it an excellent foundation for the synthesis of more elaborate polycyclic systems. The reactivity of its carbonyl groups and the adjacent α-methylene positions can be exploited to build additional rings. nih.gov
One common strategy involves aldol-type condensations and subsequent cyclizations. The α-methylene groups of both the tetralone and acetyl moieties can be deprotonated to form enolates, which can then react with various electrophiles. For instance, intramolecular cyclization reactions can be designed to form a third ring fused to the existing tetralone core. Friedel-Crafts acylation and alkylation reactions on the aromatic ring provide another avenue for annulation, leading to the formation of complex carbocyclic frameworks. researchgate.net
Furthermore, the dicarbonyl nature of this compound allows for its use in reactions that form bridged or spirocyclic systems. The strategic functionalization of the carbocyclic rings, followed by intramolecular bond formation, can yield intricate three-dimensional structures. These polycyclic compounds are of significant interest as they often mimic the core structures of complex natural products.
Precursor in the Construction of Diverse Heterocyclic Systems
The 1,3-dicarbonyl-like relationship between the two ketone groups in this compound (when the tetralone ring is enolized) makes it an ideal precursor for a wide array of heterocyclic compounds. This is typically achieved through condensation reactions with binucleophilic reagents, where each nucleophilic site attacks one of the carbonyl carbons.
Pyrazoles and Indazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and efficient method for pyrazole (B372694) synthesis. organic-chemistry.orgnih.gov When this compound is treated with hydrazine hydrate, it undergoes a cyclocondensation reaction to form a pyrazole ring fused to the tetralone system, resulting in a tetracyclic naphtho[2,1-e]indazole derivative. Varying the substituted hydrazine allows for the introduction of different functional groups on the nitrogen atom of the pyrazole ring. nih.govorganic-chemistry.org
Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting 1,3-dicarbonyl compounds with amidines or urea. organic-chemistry.orgnih.govnih.gov The condensation of this compound with a suitable amidine, such as benzamidine, would yield a highly substituted pyrimidine fused to the carbocyclic framework, creating complex polyheterocyclic structures. mdpi.com
Oxadiazoles, Imidazolines, and Quinazolinones: The versatility of the dicarbonyl moiety extends to the synthesis of other heterocycles. For example, condensation with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives. The synthesis of 1,3,4-oxadiazoles can be achieved from dicarbonyl compounds through multi-step sequences often involving hydrazide intermediates. researchgate.netasianpubs.org Similarly, reaction with ethylenediamine (B42938) can produce imidazolines. nih.govresearchgate.netnih.govmdpi.com The synthesis of quinazolinones can also be envisioned through multi-step pathways starting from the tetralone core. researchgate.net
The following table summarizes the synthesis of various heterocyclic systems using a tetralone precursor.
| Heterocycle Class | Reagent(s) | Resulting Structure |
| Pyrazole/Indazole | Hydrazine Hydrate (or derivatives) | Pyrazole ring fused to the tetralone scaffold |
| Pyrimidine | Amidines, Urea, Guanidine | Pyrimidine ring fused to the tetralone scaffold |
| Imidazoline | Diamines (e.g., Ethylenediamine) | Imidazoline ring formed via condensation |
| Oxadiazole | Hydrazides followed by cyclization | Oxadiazole ring attached to the tetralone scaffold |
Applications in Enantioselective Synthesis for Chiral Molecules and Derivatives
The synthesis of single-enantiomer compounds is crucial in drug development, and this compound serves as a prochiral substrate for various enantioselective transformations. nsf.govnih.gov The primary targets for these reactions are the two carbonyl groups.
Asymmetric reduction of the C1-ketone is a key strategy to produce chiral tetralone derivatives. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), or through catalytic hydrogenation with chiral metal-ligand complexes (e.g., Ru-BINAP). This creates a stereocenter at the C1 position, yielding an optically active 1-hydroxytetralone derivative. researchgate.net
Alternatively, chemoenzymatic methods offer a powerful approach. Specific enzymes, such as alcohol dehydrogenases, can selectively reduce one of the ketone groups with high enantioselectivity. researchgate.net Lipases can be used for the kinetic resolution of racemic alcohols derived from the reduction of this compound. These chiral alcohols are valuable intermediates, serving as building blocks for the synthesis of more complex chiral molecules where the stereochemistry is controlled from an early stage.
Role in the Total Synthesis of Natural Product Analogs Featuring the Tetralone Motif
The tetralone skeleton is a core structural motif in a wide range of biologically active natural products. semanticscholar.orgresearchgate.netnih.govuiowa.edumsu.edu These include compounds with anticancer, antiviral, and antibacterial properties. This compound is an attractive starting material for the synthesis of analogs of these natural products. wikipedia.org The functional groups on the molecule allow for modifications that can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
For example, natural products like Aristelegone A possess a substituted tetralone core. semanticscholar.orgwikipedia.org While the direct synthesis from this compound might require several steps to adjust the substitution pattern, its framework provides a solid starting point for creating a library of related analogs. Synthetic chemists can modify the acetyl group, perform reactions on the tetralone ketone, or further functionalize the aromatic ring to explore the structure-activity relationship (SAR) of a particular class of natural products. researchgate.net
The synthesis of these analogs is critical for drug discovery, as it allows for the optimization of a natural product's therapeutic profile. The tetralone framework provided by this compound is a key element in this process, offering a reliable and versatile platform for molecular exploration.
Development of Novel Synthetic Methodologies through this compound Derivatization and Transformation
Beyond its use as a building block, this compound is also a valuable substrate for the development of new synthetic methods. Its bifunctional nature presents a challenge in chemoselectivity, making it an excellent test case for new reagents and catalytic systems designed to differentiate between similar functional groups.
For instance, a new catalytic system might be developed for the selective reduction or alkylation of the cyclic ketone in the presence of the acyclic acetyl ketone, or vice versa. Methodologies for the selective protection of one carbonyl group over the other would also be highly valuable.
Furthermore, the derivatization of this compound can lead to novel substrates for methodological studies. For example, converting the ketone groups into enol ethers or enolates provides substrates for studying new cycloaddition or cross-coupling reactions. The development of such methodologies expands the toolbox of synthetic organic chemists, enabling more efficient and elegant syntheses of complex molecules. The unique electronic and steric environment of the tetralone system can lead to unexpected reactivity, providing insights into reaction mechanisms and driving the innovation of new chemical transformations.
Q & A
Q. What are the standard synthetic protocols for 7-acetyl-1-tetralone, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or cyclization reactions. Key steps include:
- Reagent Purity : Use anhydrous aluminum chloride (AlCl₃) as a catalyst in dry dichloromethane to minimize side reactions.
- Temperature Control : Maintain reaction temperatures between 0–5°C during acyl group introduction to prevent over-acylation.
- Workup : Neutralize the reaction mixture with ice-cold dilute HCl to quench the catalyst, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
- Reproducibility : Document molar ratios, solvent purity, and reaction times in detail, adhering to guidelines for experimental reporting in chemistry journals .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the acetyl group (δ ~2.5 ppm for CH₃ in ¹H NMR) and tetralone backbone (aromatic protons at δ ~6.5–7.5 ppm). Compare with published spectra for analogous tetralones .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for most studies).
- Melting Point Analysis : Report uncorrected values and cross-reference with literature to verify crystalline structure .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial design to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design can identify interactions between AlCl₃ concentration, reaction time, and solvent choice.
- Byproduct Mitigation : Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction before diacetylated byproducts form.
- Scale-Up Adjustments : Increase stirring efficiency and use jacketed reactors for temperature uniformity. Validate scalability by comparing NMR and HPLC profiles between small- and large-scale batches .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC) to distinguish between regioisomers or conformational isomers.
- Computational Modeling : Perform density functional theory (DFT) calculations to predict chemical shifts and compare with experimental NMR data.
- Controlled Degradation Studies : Expose the compound to heat/light and re-analyze to rule out degradation artifacts. Document all anomalies and statistical confidence intervals in data interpretation .
Q. How should researchers design biological activity studies for this compound to ensure statistical rigor?
- Methodological Answer :
- Dose-Response Curves : Use at least five concentrations (e.g., 1–100 µM) with triplicate measurements to calculate IC₅₀ values. Include positive (e.g., doxorubicin) and negative controls.
- Assay Validation : Confirm target specificity via knockout cell lines or competitive binding assays.
- Data Normalization : Normalize activity data to solvent controls and apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Report effect sizes and confidence intervals .
Data Management & Reporting
Q. How should conflicting results in catalytic efficiency or biological activity be addressed in publications?
- Methodological Answer :
- Transparency : Disclose all raw data (e.g., HPLC traces, NMR FID files) in supplementary materials. Use error bars and standard deviations in graphs to highlight variability.
- Meta-Analysis : Compare results with prior studies, noting differences in experimental conditions (e.g., solvent purity, assay protocols).
- Peer Review : Pre-submission reviews by domain experts can identify overlooked variables (e.g., trace moisture in reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
